

An In-depth Technical Guide to EN460: A Selective ERO1 α Inhibitor

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Compound of Interest

Compound Name: EN460

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the chemical structure, properties, and biological activity of EN440, a potent and selective inhibitor of Endoplasmic Reticulum Oxidoreductin 1 α (ERO1 α). All quantitative data is summarized in structured tables, and detailed experimental methodologies are provided. Visualizations of key pathways and workflows are included to facilitate understanding.

Chemical Structure and Properties

EN460, systematically named 2-chloro-5-[4,5-dihydro-5-oxo-4-[(5-phenyl-2-furanyl)methylene]-3-(trifluoromethyl)-1H-pyrazol-1-yl]benzoic acid, is a small molecule with a molecular weight of 460.79 g/mol .^[1]^[2] Its development stemmed from a high-throughput screen to identify inhibitors of mammalian ERO1 α .^[3] The enone functional group within its structure is crucial for its mechanism of action.^[3]

Property	Value	Reference
Molecular Formula	C ₂₂ H ₁₂ ClF ₃ N ₂ O ₄	[1][2]
Molecular Weight	460.79 g/mol	[1][2]
Appearance	Red solid	[1]
Solubility	DMSO: ≥ 10 mg/mL	[1]
Ethanol: 0.1-1 mg/mL		
Storage	2-8°C (solid)	[1]

Mechanism of Action

EN460 is a selective inhibitor of ERO1 α , a key enzyme in disulfide bond formation within the endoplasmic reticulum.[3] It exhibits potent inhibitory activity with an IC₅₀ of 1.9 μ M.[3] The mechanism of inhibition is multifaceted:

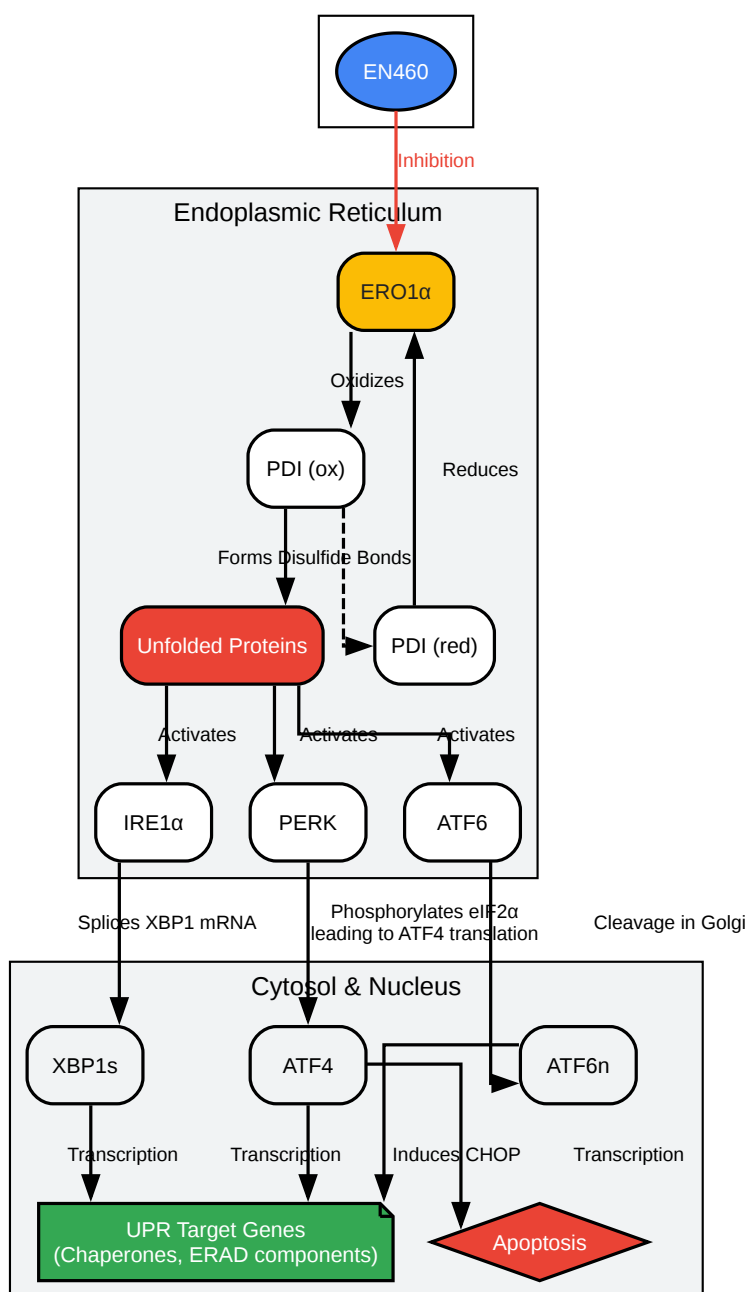
- **Selective Thiol Reactivity:** **EN460** possesses an enone moiety that acts as a Michael acceptor, reacting with thiol groups.[3] It selectively forms a stable covalent bond with at least one cysteine residue in the active site of the reduced, active form of ERO1 α . [3] While it can react with other thiols, this interaction is rapidly reversible, which accounts for its selectivity towards ERO1 α . [3]
- **Prevention of Reoxidation:** By binding to the reduced enzyme, **EN460** prevents its reoxidation, thereby halting the catalytic cycle of disulfide bond formation.[3]
- **FAD Displacement:** The binding of **EN460** to ERO1 α leads to the displacement of the essential cofactor, flavin adenine dinucleotide (FAD), from the enzyme's active site.[3]

While **EN460** is selective for ERO1 α , it has been shown to inhibit other FAD-containing enzymes at higher concentrations.

Off-Target Enzyme	IC ₅₀ (μM)
Monoamine Oxidase A (MAO-A)	7.91
Lysine-Specific Demethylase 1 (LSD1)	4.16
Monoamine Oxidase B (MAO-B)	30.59

Signaling Pathways

The inhibition of ERO1α by **EN460** disrupts protein folding homeostasis in the endoplasmic reticulum, leading to ER stress and the activation of the Unfolded Protein Response (UPR). The UPR is a complex signaling network that aims to restore ER function or, if the stress is too severe, trigger apoptosis. The three main branches of the UPR are initiated by the sensors IRE1α, PERK, and ATF6.



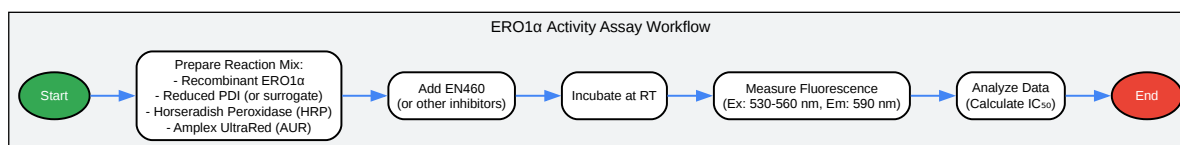
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Caption: The Unfolded Protein Response (UPR) signaling pathway activated by **EN460**-induced ER stress.

Experimental Protocols

High-Throughput In Vitro Assay for ERO1 α Activity

This assay measures the production of hydrogen peroxide (H_2O_2), a byproduct of ERO1 α activity, using a coupled fluorescence reaction.[3]



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Caption: Workflow for the in vitro ERO1 α activity assay.

Methodology:

- Reagent Preparation:
 - Prepare a reaction buffer (e.g., 100 mM sodium phosphate, pH 7.4, 100 mM NaCl, 1 mM EDTA).
 - Prepare stock solutions of recombinant human ERO1 α , reduced Protein Disulfide Isomerase (PDI), Horseradish Peroxidase (HRP), and Amplex UltraRed (AUR) in the reaction buffer.
 - Prepare a serial dilution of **EN460** in DMSO.
- Assay Procedure:
 - In a 384-well black plate, add the reaction buffer.
 - Add the **EN460** dilutions or DMSO (vehicle control).
 - Add ERO1 α , HRP, and reduced PDI to the wells.
 - Initiate the reaction by adding AUR.

- Immediately measure the fluorescence kinetics in a plate reader (Excitation: 530-560 nm, Emission: ~590 nm) at room temperature.
- Data Analysis:
 - Determine the initial reaction rates from the kinetic reads.
 - Plot the percentage of inhibition against the logarithm of the **EN460** concentration.
 - Calculate the IC₅₀ value by fitting the data to a dose-response curve.

Cell Viability (MTT) Assay

This colorimetric assay assesses the effect of **EN460** on cell viability and proliferation.

Methodology:

- Cell Seeding:
 - Seed cells (e.g., U266 multiple myeloma cells) in a 96-well plate at a predetermined optimal density.
 - Incubate overnight to allow for cell attachment.
- Compound Treatment:
 - Prepare serial dilutions of **EN460** in the appropriate cell culture medium.
 - Replace the medium in the wells with the medium containing different concentrations of **EN460** or vehicle control (DMSO).
 - Incubate for a specified period (e.g., 72 hours).
- MTT Addition and Incubation:
 - Prepare a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in sterile PBS.
 - Add 10 µL of the MTT solution to each well.

- Incubate for 2-4 hours at 37°C until a purple formazan precipitate is visible.
- Solubilization and Measurement:
 - Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well.
 - Mix thoroughly to dissolve the formazan crystals.
 - Measure the absorbance at 570 nm using a microplate reader.
- Data Analysis:
 - Subtract the background absorbance (from wells with medium only).
 - Calculate the percentage of cell viability relative to the vehicle-treated control cells.
 - Plot the percentage of viability against the logarithm of the **EN460** concentration to determine the IC₅₀ for cytotoxicity.

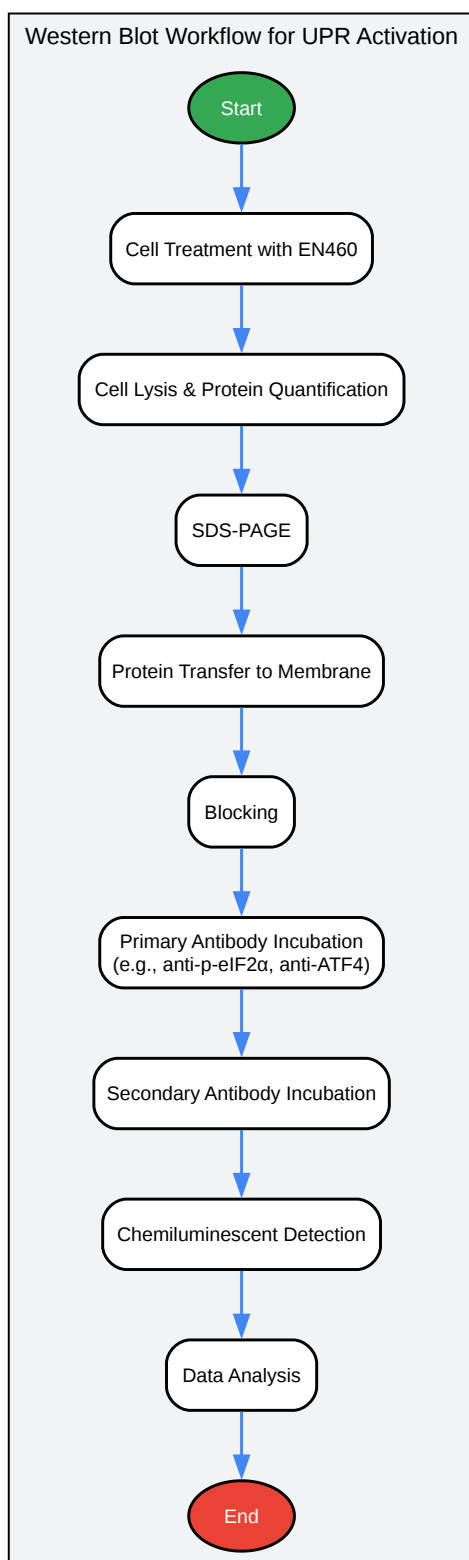
Western Blotting for UPR Activation

This technique is used to detect the expression levels of key UPR-related proteins following treatment with **EN460**.

Methodology:

- Cell Treatment and Lysis:
 - Treat cells (e.g., 293T cells) with **EN460** at various concentrations and for different time points.
 - Harvest the cells and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
 - Determine the protein concentration of the lysates using a BCA or Bradford assay.
- SDS-PAGE and Protein Transfer:

- Denature the protein lysates by boiling in Laemmli sample buffer.
- Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
- Transfer the separated proteins to a PVDF or nitrocellulose membrane.
- Immunoblotting:
 - Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
 - Incubate the membrane with primary antibodies against UPR markers (e.g., p-eIF2 α , ATF4, CHOP, and a loading control like β -actin) overnight at 4°C.
 - Wash the membrane with TBST.
 - Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
 - Wash the membrane again with TBST.
- Detection:
 - Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize them using a chemiluminescence imaging system.
 - Quantify the band intensities and normalize them to the loading control.



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Caption: A generalized workflow for Western blot analysis of UPR markers.

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